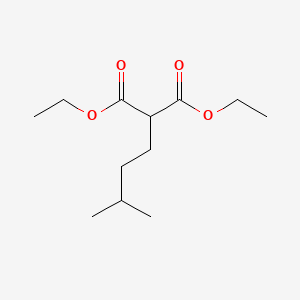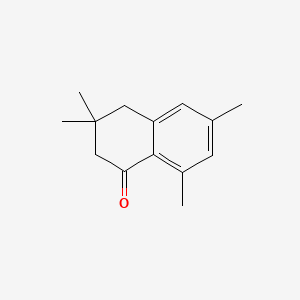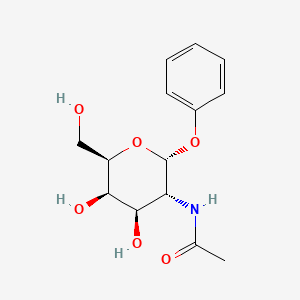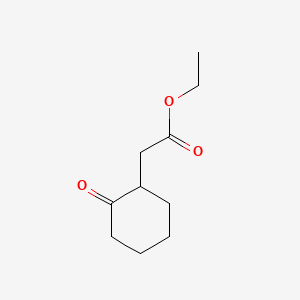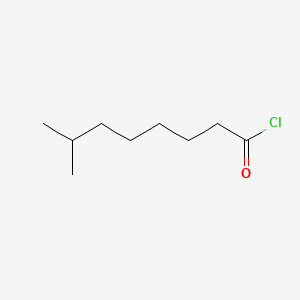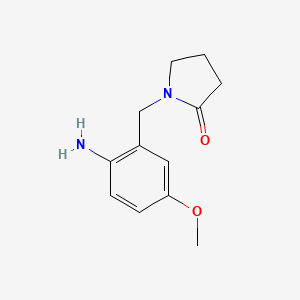
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one
Übersicht
Beschreibung
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one (AMBP) is an organic compound that has been widely studied for its potential applications in the fields of medicine and science. Its unique structure and properties make it a valuable tool for researchers, as it can be used to synthesize a variety of compounds and pharmaceuticals. AMBP has been found to have a variety of biochemical and physiological effects, making it an important tool for scientists and medical researchers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Antiinflammatory Compounds : The synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, including derivatives similar to 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one, shows potential in creating antiinflammatory and analgesic agents. Some of these compounds exhibit dual inhibitory activity on prostaglandin and leukotriene synthesis, with reduced ulcerogenic effects compared to other drugs like indomethacin (Ikuta et al., 1987).
Antitubercular Activity : A study on Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, which involve the use of similar pyrrolidin derivatives, revealed significant antitubercular activity against Mycobacterium tuberculosis. This indicates the role of such compounds in developing potent antitubercular agents (Badiger & Khazi, 2013).
Structural and Conformational Studies
- X-Ray Crystallography : The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a related compound, were studied. These investigations provide insights into the structural properties of similar pyrrolidin-2-one derivatives (Banerjee et al., 2002).
Nootropic and Cognitive Enhancers
- Anti-Alzheimer's Agents : N-benzylated derivatives of pyrrolidin-2-one, structurally related to this compound, were synthesized and evaluated for anti-Alzheimer's activity. Some compounds demonstrated promising results in in-vivo and in-vitro studies, indicating potential applications in treating Alzheimer's disease (Gupta et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of the compound 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one are currently unknown. This compound is a derivative of pyrrolidin-2-one
Mode of Action
It is known that pyrrolidin-2-one derivatives can interact with various biological targets due to their versatile scaffold . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Pyrrolidin-2-one derivatives have been found to be involved in a variety of biochemical processes , but the specific pathways influenced by this compound are yet to be elucidated.
Pharmacokinetics
As a derivative of pyrrolidin-2-one , it is likely to share some pharmacokinetic properties with other compounds in this class.
Result of Action
Given the compound’s structural similarity to other pyrrolidin-2-one derivatives , it may have similar effects, but specific studies on this compound are needed to confirm this.
Biochemische Analyse
Biochemical Properties
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cyclooxygenase enzymes, potentially inhibiting their activity . This interaction is crucial as cyclooxygenase enzymes are involved in the inflammatory response. Additionally, this compound may interact with various receptors and transport proteins, affecting cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, such as the nucleus and mitochondria .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis .
Eigenschaften
IUPAC Name |
1-[(2-amino-5-methoxyphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-10-4-5-11(13)9(7-10)8-14-6-2-3-12(14)15/h4-5,7H,2-3,6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAXMEZONUSHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)CN2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




